N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYJNJUQLAWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine carboxamide core. One common method involves the reaction of pyrazine-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. The morpholinopyrimidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine-2-Carboxamide Derivatives
The following sections compare N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide with its analogs based on substituent variations, synthetic yields, biological activities, and structure-activity relationships (SAR).
Antimycobacterial and Antibacterial Derivatives
Pyrazine-2-carboxamides substituted with halogenated or alkylated aryl groups exhibit notable antimycobacterial activity. For example:
- N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide (1) and N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (9) demonstrated MIC values ≤2 mg/L against Mycobacterium tuberculosis .
- N-(2-Nitrophenyl)pyrazine-2-carboxamide showed in vitro inhibition of M. tuberculosis H37Rv at ≥32 μg/mL, while its 4-nitro analog was inactive, highlighting the importance of substituent position .
Key SAR Insights :
- Electron-withdrawing groups (e.g., CF3, NO2) enhance antimycobacterial activity.
- Substituent position (ortho vs. para) critically affects potency.
Neurological Targets: GluN2A-Selective NMDA Receptor Antagonists
Pyrazine-carboxamides with sulfonamide and thiazole substituents, such as MPX-004 and MPX-007 , exhibit high selectivity for GluN2A-containing NMDA receptors:
Key SAR Insights :
- Fluorine and chlorine atoms on the aryl-sulfonamide group enhance potency.
- The thiazole-methyl group improves blood-brain barrier penetration.
Alkylamino-Substituted Derivatives for Antitubercular Activity
Alkylamino chains on the pyrazine ring modulate solubility and target engagement:
- 5-(Butylamino)-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (7b): Melting point 257.9–262.1°C, 75% yield .
- 5-(Hexylamino)-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (1d): Melting point 148–149°C, 92% yield .
| Compound | Alkyl Chain Length | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-(Butylamino)-N-(5-Cl-2-OH-phenyl) | C4 | 257.9–262.1 | 75 | |
| 5-(Hexylamino)-N-(3-CF3-phenyl) | C6 | 148–149 | 92 |
Key SAR Insights :
- Hydroxyl or trifluoromethyl groups on the aryl ring enhance target binding.
Morpholine-Containing Analogs
Though direct data for the morpholinopyrimidine derivative is lacking, morpholine-containing pyrazine-carboxamides have been synthesized:
- (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)pyrazine-2-carboxamide (7c): A linezolid conjugate with enhanced antibacterial activity .
Key Insight : Morpholine groups improve pharmacokinetic properties by increasing hydrophilicity and metabolic stability.
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammation and anti-tuberculosis research. This article delves into its biological mechanisms, synthesis methods, and potential therapeutic applications, supported by relevant data and findings.
Chemical Structure and Properties
Chemical Formula : CHNO
IUPAC Name : this compound
This compound features a unique structure combining a morpholinopyrimidine moiety with a pyrazine carboxamide, which contributes to its biological activities.
This compound exhibits its biological effects primarily through the following mechanisms:
-
Inhibition of Inflammatory Mediators :
- The compound has been shown to inhibit the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), both critical enzymes in the inflammatory response. This inhibition occurs at both mRNA and protein levels, suggesting a robust anti-inflammatory effect .
-
Anti-Tubercular Activity :
- Research indicates that this compound demonstrates significant activity against Mycobacterium tuberculosis, marking it as a potential candidate for anti-tubercular therapies .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
-
Tuberculosis Research :
- In vitro assays indicated that this compound effectively inhibited the growth of Mycobacterium tuberculosis strains, supporting its development as an anti-tubercular agent .
-
Cytotoxicity Assessments :
- Various derivatives of similar compounds were evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung), PC-3 (prostate), and MCF-7 (breast). Results showed that modifications to the structure could enhance cytotoxicity, providing insights into structure-activity relationships (SARs) .
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures:
- Formation of Pyrazine Ring : Achieved through cyclization reactions.
- Attachment of Pyrimidine Moiety : Utilizes coupling reagents for effective linkage.
- Substitution with Morpholine Group : Final step involves nucleophilic substitution reactions to introduce the morpholine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
